molecular formula C9H10N2 B1626415 4-Pyridinebutanenitrile CAS No. 84200-09-9

4-Pyridinebutanenitrile

Cat. No. B1626415
CAS RN: 84200-09-9
M. Wt: 146.19 g/mol
InChI Key: OXAMZLPBBCZRMY-UHFFFAOYSA-N
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Description

4-Pyridinebutanenitrile, also known as 4-Pyridinecarbonitrile, is a chemical compound with the formula C6H4N2. It has a molecular weight of 104.1094 . It is also known by other names such as Isonicotinonitrile, γ-Cyanopyridine, Isonicotinic acid nitrile, 4-Cyanopyridine, and 4-Pyridinenitrile .


Synthesis Analysis

The synthesis of pyridine derivatives, including 4-Pyridinebutanenitrile, has been a subject of extensive research. Various methods have been employed, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of 4-Pyridinebutanenitrile includes a pyridine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The structure of this compound has been investigated using various techniques, including density functional theory .


Chemical Reactions Analysis

The chemical reactions involving 4-Pyridinebutanenitrile are diverse and complex. For instance, the protonation degree of DMAP derivatives, especially in the case of protonation of the 4- (dimethylamino)-1- (2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, has been found to be significantly impacted by temperature .

Safety And Hazards

According to the safety data sheet, 4-Pyridinebutanenitrile is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

While specific future directions for 4-Pyridinebutanenitrile were not found in the search results, it’s worth noting that the field of catalytic chemistry, which includes the study and application of pyridine derivatives, is expected to play a crucial role in sustainable economic development . The discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes are some of the future directions in this field .

properties

IUPAC Name

4-pyridin-4-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAMZLPBBCZRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543798
Record name 4-(Pyridin-4-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinebutanenitrile

CAS RN

84200-09-9
Record name 4-(Pyridin-4-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium cyanide (11.18 g) and dibenzo-18-crown-6 (1.0 g) are added to a solution of 4-(3-chloropropyl)-pyridine (6.68 g) prepared from 4-(3-hydroxypropyl)pyridine, in 300 ml of dry acetonitrile under nitrogen. The mixture is refluxed for 24 hours, the solvent evaporated and the residue partitioned between methylene chloride and water. The aqueous phase is further extracted with methylene chloride (3×100 ml) and the combined extracts are dried over sodium sulfate, decolorized with charcoal and evaporated to yield 4-(3-cyanopropyl)pyridine as a colorless oil.
Quantity
11.18 g
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reactant
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1 g
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6.68 g
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300 mL
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Synthesis routes and methods II

Procedure details

4-Pyridinebutanenitrile was prepared according to the procedure employed in the synthesis of 3-pyridinebutanenitrile. From 73.1 g of the hydrobromide salt of 3-(4-pyridyl)propyl bromide there was obtained 19.35 g (51%) of 4-pyridinebutanenitrile, bp 140°-141° C./2.0 mm.
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To the product of Example 21 (6.7 g, 42.9 mmol) in 300 mL of acetonitrile (CH3CN), was added potassium cyanide (KCN, 11.2 g, 171.7 mmol) and dibenzo-18-crown-6 (1.0 g, 2.8 mmol). After the reaction had been refluxed for 18 hours, it was cooled to room temperature, and stripped of all solvent under reduced pressure. The residue was partitioned between 100 mL each of water and CH2Cl2 and the aqueous phase was washed with 3×100 mL of CH2Cl2. The combined organic phase was dried (Na2SO4), filtered, and stripped of solvent to yield 6.7 g of crude product. This material was purified by HPLC on silica gel to yield 5.3 g of the title material as a yellow oil.
Quantity
6.7 g
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reactant
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11.2 g
Type
reactant
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300 mL
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solvent
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1 g
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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